molecular formula C7H16N2 B1295051 1-Amino-2,6-dimethylpiperidine CAS No. 39135-39-2

1-Amino-2,6-dimethylpiperidine

Cat. No. B1295051
CAS RN: 39135-39-2
M. Wt: 128.22 g/mol
InChI Key: UAHWWAIVYPJROV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Amino-2,6-dimethylpiperidine involves multi-step chemical reactions. For instance, the synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, which shares a similar structural motif, was achieved from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction as a key step . Another related compound, trans-1-amino-4-benzyl-2,6-dimethylpiperazine, was synthesized by condensation of N-benzyl-1,2-propanediamine with α-bromopropionate followed by thermal cyclization and reduction with lithium aluminum hydride . These methods demonstrate the complexity and precision required in synthesizing structurally related compounds.

Molecular Structure Analysis

The molecular structure and vibrational spectra of this compound have been studied using both experimental techniques like FTIR and FT-Raman spectroscopy and theoretical methods including ab initio/HF and density functional theory/B3LYP calculations . The molecular geometry, harmonic vibrational frequencies, and bonding features were calculated, providing a detailed interpretation of the spectra. Natural bond orbital analysis was also performed to explain charge transfer or delocalization due to intra-molecular interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. For example, 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives were synthesized and their anion recognition abilities were examined, showing that certain derivatives could sense fluoride ions through hydrogen-bonding interactions and subsequent deprotonation . Additionally, the photochemical dimerization of 2-aminopyridines resulted in the formation of 1,4-dimers, demonstrating the potential for complex reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are closely tied to their molecular structures. The electronic structure investigations, including the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the reactivity and stability of these molecules . The synthesis and characterization of 2,6-dimethyl-4-aminopyridine, a compound with a similar substitution pattern, involved oxidation and reduction steps, indicating the importance of functional group transformations in determining the properties of these molecules .

Scientific Research Applications

Electronic Structure Investigations

1-Amino-2,6-dimethylpiperidine (ADP) has been a subject of detailed electronic structure investigations. A combined experimental and theoretical study explored its molecular structure and vibrational spectra. Advanced methods like ab initio/HF and DFT/B3LYP calculations with 6-31+G(d,p) basis set were employed. This research provided a comprehensive interpretation of ADP's FTIR, FT-Raman, and NMR spectra, and shed light on its molecular orbital energies and natural bond orbital analysis (Kumar, Glory, & Madivananec, 2017).

Safety and Hazards

1-Amino-2,6-dimethylpiperidine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines, including 1-Amino-2,6-dimethylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-Amino-2,6-dimethylpiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-substituted derivatives of 3-aminorhodanine, which are used in the development of anticonvulsant agents and HIV entry inhibitors for the CXCR4 receptor . The nature of these interactions often involves the formation of hydrazones and superelectrophilic intermediates during 1,5-cyclization reactions .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways and the regulation of cellular energy production . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways in which they are involved . For instance, it can inhibit or activate enzymes responsible for the synthesis of certain metabolites, leading to changes in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of metabolites . This compound can affect metabolic flux, leading to changes in the levels of specific metabolites within cells. For example, it may enhance the production of certain metabolites while inhibiting the synthesis of others, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular regions where it can interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.

properties

IUPAC Name

2,6-dimethylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWWAIVYPJROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959940
Record name 2,6-Dimethylpiperidin-1-amine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39135-39-2, 61147-58-8
Record name 1-Amino-2,6-dimethylpiperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-amino-2,6-dimethyl-
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Record name NSC223068
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Record name 2,6-Dimethylpiperidin-1-amine
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Record name 2,6-dimethyl-1-piperidylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 1-amino-2,6-dimethylpiperidine, and how is it studied?

A1: this compound, as its name suggests, is an organic compound with a piperidine ring structure. Its molecular formula is C7H16N2, and its molecular weight is 128.21 g/mol [, ]. Researchers utilize various spectroscopic techniques to study its structure and properties. These include:

  • FTIR and FT-Raman Spectroscopy: These techniques help identify the functional groups present in the molecule and analyze its vibrational modes [].
  • NMR Spectroscopy: This technique provides detailed information about the arrangement of atoms within the molecule, offering insights into its structure and conformation [].

Q2: How is this compound synthesized, and are there any specific conditions for its production?

A2: One documented method for synthesizing this compound is through the catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine []. This process employs a palladium catalyst partially poisoned with iron ions to facilitate the reaction. Key conditions for this synthesis include:

  • Presence of Surfactant: A surface-active agent, or a mixture of them, is crucial for the reaction, likely influencing the interaction of reactants with the catalyst surface [].

Q3: Has this compound been identified in any natural sources?

A3: Yes, this compound has been identified as one of the phytochemicals present in the leaf extract of the mangrove plant Bruguiera cylindrica []. This discovery was made using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which helped identify and characterize the compound within the complex plant extract.

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